molecular formula C21H20N2O3 B4387494 1-(3-hydroxyphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione

1-(3-hydroxyphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione

Cat. No.: B4387494
M. Wt: 348.4 g/mol
InChI Key: GVHATQAQUAWQNN-UHFFFAOYSA-N
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Description

1-(3-hydroxyphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidinedione core with hydroxyphenyl and propyl-indolyl substituents. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxyphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidinedione Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxyphenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods.

    Attachment of the Propyl-Indolyl Group: This could be done via a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxyphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced under suitable conditions to modify the pyrrolidinedione core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to various reduced forms of the compound.

Scientific Research Applications

1-(3-hydroxyphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-hydroxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione
  • 1-(3-hydroxyphenyl)-3-(1-ethyl-1H-indol-3-yl)-2,5-pyrrolidinedione

Uniqueness

1-(3-hydroxyphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione may exhibit unique properties due to the specific arrangement of its substituents, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-(3-hydroxyphenyl)-3-(1-propylindol-3-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-2-10-22-13-18(16-8-3-4-9-19(16)22)17-12-20(25)23(21(17)26)14-6-5-7-15(24)11-14/h3-9,11,13,17,24H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHATQAQUAWQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-hydroxyphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(3-hydroxyphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione
Reactant of Route 3
1-(3-hydroxyphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione
Reactant of Route 4
1-(3-hydroxyphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione
Reactant of Route 5
1-(3-hydroxyphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione
Reactant of Route 6
1-(3-hydroxyphenyl)-3-(1-propyl-1H-indol-3-yl)pyrrolidine-2,5-dione

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